17a-17B-Hydroxyandrosta-1,4,6-trien-3-one
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Overview
Description
17a-17B-Hydroxyandrosta-1,4,6-trien-3-one is a synthetic steroidal compound with the molecular formula C19H24O2. It is known for its potent aromatase-inhibiting properties, which makes it significant in various scientific and medical applications. This compound is structurally related to other steroids and has been studied for its effects on estrogen biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one typically involves the conversion of testosterone. One common method includes the reaction of testosterone with toluene-4-sulfonic acid and triethyl orthoformate in dioxane. This reaction proceeds at ambient temperature and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
17a-17B-Hydroxyandrosta-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various hydroxylated and ketone derivatives, such as 17b-hydroxyandrosta-1,4-dien-3-one and androsta-4,6-diene-3,17-dione .
Scientific Research Applications
17a-17B-Hydroxyandrosta-1,4,6-trien-3-one has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 17a-17B-Hydroxyandrosta-1,4,6-trien-3-one involves the inhibition of the enzyme aromatase. Aromatase is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound effectively reduces estrogen levels in the body. This mechanism is particularly useful in conditions where estrogen reduction is desired, such as in certain cancers .
Comparison with Similar Compounds
Similar Compounds
Androsta-1,4,6-triene-3,17-dione: Another potent aromatase inhibitor with similar properties.
4-chloro-17a-methyl-17b-hydroxyandrosta-1,4-dien-3-one: A related compound with modifications that affect its activity and applications.
Uniqueness
17a-17B-Hydroxyandrosta-1,4,6-trien-3-one is unique due to its specific structure, which allows for effective inhibition of aromatase. Its hydroxyl group at the 17th position and the triene structure contribute to its high potency and specificity in reducing estrogen biosynthesis .
Properties
IUPAC Name |
17-hydroxy-10,13,17-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-6,9,12,15-17,22H,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNWZGCDWWANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)C=CC4=CC(=O)C=CC34C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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